![molecular formula C17H14Cl2N2O2S B2806717 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide CAS No. 790247-45-9](/img/structure/B2806717.png)
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a pyrrolidine ring, a benzothiophene ring, and two chloroacetyl groups . Pyrrolidine is a five-membered ring with one nitrogen atom, and benzothiophene is a fused ring system incorporating a benzene ring and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with chloroacetyl chloride . For instance, the synthesis of lidocaine, a local anesthetic, involves a reaction between 2,6-dimethylaniline and 2-chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensionality of the molecule .Chemical Reactions Analysis
Chloroacetyl chloride, a component of this compound, is known to react with amines, alcohols, and water, generating hydrochloric acid . It’s also used in the synthesis of various pharmaceuticals and herbicides .Physical And Chemical Properties Analysis
Chloroacetyl chloride, a component of the compound, is a colorless to yellowish liquid with a strong, pungent odor. It has a boiling point of 223°F and a molecular weight of 112.9 .科学的研究の応用
Synthesis and Antimicrobial Activities
Antimicrobial Agent Synthesis : Research has explored the synthesis of derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, indicating potential for antimicrobial applications. Compounds synthesized from related structures have shown promising antimicrobial activities, suggesting a similar potential for the chemical (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Novel Thienopyrazole Derivatives : The creation of novel thienopyrazole derivatives through reactions involving chloroacetyl chloride has been documented. These compounds, characterized by spectral analyses, are proposed for further exploration in antimicrobial activities (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Synthesis and Biological Evaluation
Anticancer and Antidepressant Agents : A study on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents. This indicates a pathway for the synthesis of compounds with CNS activity, which might also extend to derivatives of our chemical of interest (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Diverse Biological Activities : The generation of a structurally diverse library from related compounds demonstrates the versatility of such chemicals in synthesizing derivatives with varied biological activities. These activities encompass antimicrobial and potentially other pharmacological properties, underscoring the broad applicability of the compound (Roman, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-7-12(13(22)8-18)10(2)21(9)20-17(23)16-15(19)11-5-3-4-6-14(11)24-16/h3-7H,8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMDUQVTDQWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2806634.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)
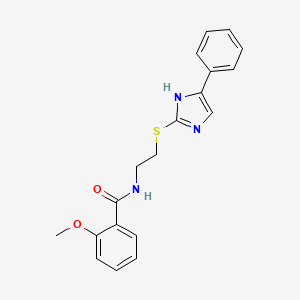
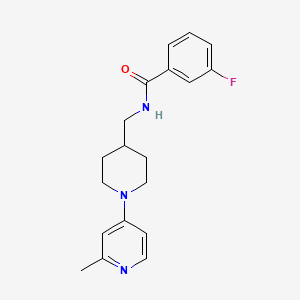
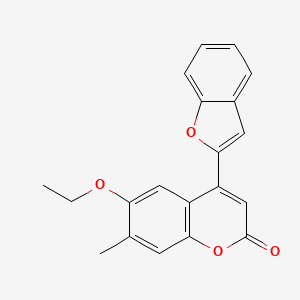


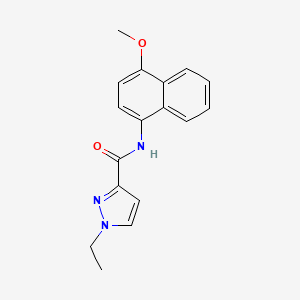
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid](/img/structure/B2806653.png)
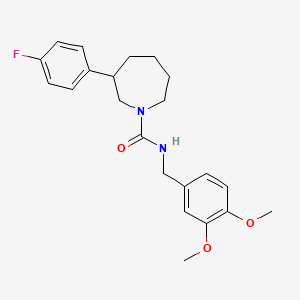
![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)